molecular formula C12H19N3OS B2938342 3-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)but-2-enamide CAS No. 773861-09-9

3-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)but-2-enamide

Cat. No.: B2938342
CAS No.: 773861-09-9
M. Wt: 253.36
InChI Key: NABCFFZXVJKWKZ-UHFFFAOYSA-N
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Description

3-Methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)but-2-enamide is a chemical compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms. Thiadiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of pentan-3-ylamine with 3-methylbut-2-enoyl chloride in the presence of a suitable base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)but-2-enamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)but-2-enamide has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used as a probe to study biological processes and pathways. In medicine, it has potential therapeutic applications due to its biological activities. In industry, it is used in the development of new materials and products.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It interacts with specific receptors and enzymes, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

3-Methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)but-2-enamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other thiadiazoles and related heterocyclic compounds, which may have different substituents and functional groups.

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Properties

IUPAC Name

3-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c1-5-9(6-2)11-14-15-12(17-11)13-10(16)7-8(3)4/h7,9H,5-6H2,1-4H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABCFFZXVJKWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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